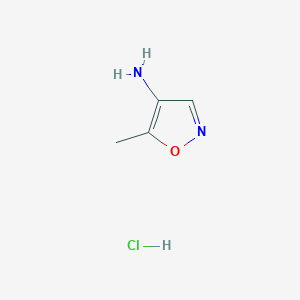

5-Methylisoxazol-4-amine hydrochloride

説明

Significance of Isoxazole (B147169) Scaffolds in Chemical Science

Role in Medicinal Chemistry

The isoxazole nucleus is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is integral to numerous therapeutic agents. researchgate.netbohrium.com Its derivatives have been extensively investigated and found to exhibit a wide spectrum of biological activities. nih.govrsc.org The structural versatility of the isoxazole ring allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold in drug design. bohrium.comnih.gov

The diverse pharmacological applications of isoxazole-containing compounds are a testament to their significance. Research has demonstrated their potential as agents for treating a variety of conditions, underscoring their importance in the development of new medicines. nih.govresearchgate.netnih.gov

Table 1: Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Reference |

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antimicrobial | nih.govnih.gov |

| Antiviral | nih.govresearchgate.net |

| Anticonvulsant | nih.govresearchgate.net |

| Neuroprotective | rsc.orgnih.gov |

| Antidiabetic | researchgate.netnih.gov |

| Analgesic | nih.govnih.gov |

Applications in Organic Synthesis

Beyond its medicinal applications, the isoxazole ring serves as a highly versatile building block in organic synthesis. researchgate.net Chemists utilize isoxazoles as stable intermediates whose ring system allows for the manipulation of substituents to create functionally complex derivatives. researchgate.net A key feature is the N-O bond, which, under reductive or basic conditions, can be cleaved to unmask other functional groups. researchgate.net This strategic ring-opening provides access to difunctionalized compounds such as 1,3-dicarbonyls, β-hydroxy ketones, and enaminoketones, effectively making the isoxazole ring a masked form of these synthetic units. researchgate.netresearchgate.net

Furthermore, isoxazoles are valuable precursors for the synthesis of other heterocyclic systems. researchgate.net The development of new synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has expanded the toolkit for creating a wide array of isoxazole derivatives efficiently. rsc.orgnih.govmdpi.com

Overview of 5-Methylisoxazol-4-amine (B1601187) Hydrochloride as a Research Target

5-Methylisoxazol-4-amine hydrochloride is a specific derivative of the isoxazole family. As a hydrochloride salt, it is an acid salt of the parent amine, 5-Methylisoxazol-4-amine. This formulation is often used to improve the stability and handling of amine compounds. Its structure features a methyl group at position 5 and an amine group at position 4 of the isoxazole ring, making it a valuable and specific building block for further chemical synthesis.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 100499-66-9 |

| Molecular Formula | C4H7ClN2O |

| Molecular Weight | 134.56 g/mol |

| InChI Key | DGZOHHHHZCANPV-UHFFFAOYSA-N |

Importance in Drug Discovery

Substituted aminoisoxazoles are important intermediates in the synthesis of biologically active molecules. The amine group on the isoxazole ring serves as a key functional handle for building more complex structures through reactions like acylation, alkylation, or condensation. A closely related compound, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide, a significant drug used in the treatment of rheumatoid arthritis. nih.govresearchgate.net This highlights the utility of the 5-methylisoxazole-4-substituted scaffold in constructing molecules with proven therapeutic value. The amine functionality of this compound offers a direct precursor to amides and other derivatives, making it a compound of interest for creating libraries of novel compounds for biological screening.

Context within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound is classified as a substituted aminoazole. The reactivity of such compounds is a subject of detailed study. The amino group at the 4-position significantly influences the electronic properties of the isoxazole ring, acting as a nucleophilic center. researchgate.net Research into the heterocyclization reactions of aminoisoxazoles demonstrates their utility in constructing fused ring systems and other complex heterocyclic structures. researchgate.netresearchgate.net The study of how reagents interact with the different nucleophilic sites of aminoisoxazoles (such as the amino group versus the ring nitrogen) is a key area of research for selectively synthesizing desired products. researchgate.net Therefore, this compound represents a specific and useful reagent for synthetic chemists aiming to explore novel chemical space.

Structure

2D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZOHHHHZCANPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515826 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100499-66-9 | |

| Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100499-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isoxazolamine, 5-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 5-Methylisoxazol-4-amine (B1601187) Hydrochloride and its Precursors

The construction of the 5-methylisoxazole (B1293550) core is a pivotal step, often accomplished through the formation of the heterocyclic ring from acyclic precursors. Subsequent modifications then lead to the desired 4-amino substituted product.

A well-established route to the isoxazole (B147169) core involves the cyclization of chalcones (α,β-unsaturated ketones). This method first produces isoxazoline (B3343090) derivatives, which can be considered dihydro derivatives of isoxazoles. The synthesis begins with the base-catalyzed Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to yield the chalcone (B49325) intermediate.

This chalcone, possessing a reactive ketoethylenic group (-CO-CH=CH-), undergoes a cyclocondensation reaction with hydroxylamine (B1172632) hydrochloride in an alkaline medium, such as ethanolic potassium hydroxide (B78521) or sodium acetate (B1210297) in ethanol (B145695). nih.govresearchgate.net The nitrogen of the hydroxylamine attacks the β-carbon of the unsaturated system, and the oxygen attacks the carbonyl carbon, leading to the formation of the five-membered isoxazoline ring after dehydration. researchgate.net The resulting isoxazoline can then be aromatized to the corresponding isoxazole, though in many cases, the reaction conditions directly yield the isoxazole. This pathway provides a versatile method for creating a variety of substituted isoxazoles by modifying the initial aldehyde and ketone. nih.gov

Hydroxylamine hydrochloride is a cornerstone reagent in isoxazole synthesis, providing the crucial N-O fragment of the heterocyclic ring. It readily reacts with 1,3-dicarbonyl compounds or their equivalents to form the isoxazole ring through a cyclization-dehydration sequence. researchgate.net

A highly specific and industrially relevant route to precursors of 5-methylisoxazol-4-amine hydrochloride involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine. google.comgoogle.com This method is particularly advantageous as it yields the desired 5-methylisoxazole-4-carboxylate isomer with high regioselectivity, minimizing the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate. google.comgoogle.com

The synthesis begins with the preparation of ethyl ethoxymethyleneacetoacetic ester by reacting ethyl acetoacetate (B1235776) with triethyl orthoformate, often in the presence of acetic anhydride. google.com The resulting ester is then cyclized by treatment with hydroxylamine hydrochloride or hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate or an inorganic base in an aqueous-organic solvent system. google.comgoogle.com This reaction proceeds under mild conditions and provides high yields of ethyl 5-methylisoxazole-4-carboxylate, a direct precursor that can be converted to this compound through subsequent amination and salt formation steps. google.com

One-pot, multi-component reactions (MCRs) represent an efficient and atom-economical strategy for synthesizing highly functionalized isoxazole derivatives. A common MCR for producing precursors to the 5-methylisoxazole scaffold involves the condensation of an aromatic aldehyde, a β-keto ester (typically ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.com This reaction is versatile and can be catalyzed by a range of acidic or basic catalysts. mdpi.comresearchgate.net

The proposed mechanism involves the initial formation of an oxime intermediate from the reaction of hydroxylamine with the β-keto ester. mdpi.com This is followed by a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the intermediate, ultimately leading to cyclization and dehydration to form a 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivative. mdpi.com The wide applicability of this method allows for the synthesis of a diverse library of isoxazole compounds by varying the aldehyde and β-keto ester starting materials.

In recent years, significant efforts have been directed toward developing more environmentally friendly synthetic routes for isoxazoles. These green chemistry approaches focus on using non-toxic solvents, renewable starting materials, and reusable catalysts to minimize waste and energy consumption. mdpi.com

For the three-component synthesis of isoxazol-5(4H)-ones, water has been successfully employed as a green solvent, replacing volatile organic compounds. mdpi.com Various sustainable catalysts have been explored, demonstrating high efficiency under mild, aqueous conditions.

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Amine-functionalized cellulose | Water | Biodegradable, high yields at room temperature, simple work-up. | mdpi.com |

| Cocos nucifera L. (Coconut) juice | Water/Ethanol | Natural and renewable, eco-friendly, efficient. | lkouniv.ac.in |

| WEOFPA/Glycerol | Glycerol | Agro-waste based catalyst, avoids hazardous solvents, high yields (86-92%). | mdpi.com |

These methods not only reduce the environmental impact of the synthesis but also often offer advantages such as operational simplicity, lower costs, and easier product purification. mdpi.com

The primary amino group at the 4-position of the 5-methylisoxazole ring allows for further functionalization through diazotization. This reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate for various synthetic transformations. lkouniv.ac.in The process involves treating 5-methylisoxazol-4-amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. unb.caekb.eg

The resulting 5-methylisoxazol-4-diazonium salt is a weak electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines. lkouniv.ac.inchemguide.co.uk This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component if it is available. libretexts.org The reaction conditions are pH-dependent; coupling with phenols is carried out in mildly alkaline conditions (pH 8-11), while coupling with amines is performed in slightly acidic solutions. lkouniv.ac.in

This reaction is of significant industrial importance as it forms an azo bridge (-N=N-) linking the isoxazole ring to another aromatic system, creating highly colored azo compounds. nih.govekb.eg These azo dyes have widespread applications in the textile and pigment industries. nih.gov The reactivity of heterocyclic diazonium salts, like that derived from 5-methylisoxazol-4-amine, allows for the synthesis of a broad spectrum of dyes with varied colors and properties. researchgate.net

Amidation Reactions for Isoxazole Carboxamide Derivatives

The formation of isoxazole carboxamides is a key synthetic step for creating a diverse family of related compounds. This transformation is typically achieved by coupling an isoxazole-4-carboxylic acid with a primary or secondary amine. The direct reaction is generally inefficient, necessitating the activation of the carboxylic acid group.

One common method involves converting the carboxylic acid into a more reactive acid chloride. This is often accomplished by refluxing the isoxazole-4-carboxylic acid with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with the desired amine to form the amide bond. nih.gov

Alternatively, modern coupling agents are widely used to facilitate the amidation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid. nih.gov In this process, a covalent nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often added to enhance the reaction rate and yield. nih.gov The activated acid intermediate readily reacts with an aniline (B41778) derivative or other amines to produce the target isoxazole-carboxamide. nih.govnih.gov

Table 1: Reagents for Isoxazole Carboxamide Synthesis

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Carboxylic acid activation (forms acid chloride) | nih.gov |

| EDC (Carbodiimide) | Coupling agent (activates carboxylic acid) | nih.gov |

| DMAP | Nucleophilic catalyst | nih.gov |

| Aniline Derivatives | Amine source for amide formation | nih.govnih.gov |

Reduction of Nitroisoxazole Derivatives

The introduction of an amino group onto the isoxazole ring can be effectively achieved through the reduction of a corresponding nitroisoxazole derivative. For the synthesis of 5-Methylisoxazol-4-amine, the precursor would be 5-methyl-4-nitroisoxazole. The reduction of aromatic and heterocyclic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org

Several methods are applicable for this conversion. Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org Another common approach is the use of metals in acidic media, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. wikipedia.org Other reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective for converting a nitro group to a primary amine. wikipedia.org The choice of reagent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen gas, suitable solvent | wikipedia.org |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid) | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Concentrated HCl | wikipedia.org |

| Zinc (Zn) | Ammonium (B1175870) chloride solution | wikipedia.org |

Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms provides insight into how the isoxazole ring is formed and functionalized. These mechanisms involve key intermediates and transition states that dictate the outcome and regioselectivity of the reactions.

Cycloaddition Reactions

The most fundamental and widely reported method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition between a nitrile oxide (as the 1,3-dipole) and an alkyne or an alkene (as the dipolarophile). nih.govrsc.org

The mechanism is generally accepted to be a concerted pericyclic process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single step through a cyclic transition state. nih.govrsc.org Nitrile oxides are unstable intermediates and are typically generated in situ from the oxidation of aldoximes. researchgate.netmdpi.com For instance, an aldoxime can be oxidized by reagents like hypochlorous acid to form the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture to yield the 3,5-disubstituted isoxazole ring. nih.gov

Knoevenagel Condensation in Isoxazolone Synthesis

The Knoevenagel condensation is a key reaction for the synthesis of isoxazol-5-one derivatives. sphinxsai.commdpi.com This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.orgsigmaaldrich.com

The mechanism begins with a mild base, such as an amine or an alkoxide, deprotonating an active methylene compound like ethyl acetoacetate or diethyl malonate. sphinxsai.comwikipedia.org This generates a stabilized enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy carbonyl intermediate subsequently undergoes dehydration to form an α,β-unsaturated product. sigmaaldrich.com This unsaturated intermediate can then be cyclized by reacting with hydroxylamine, where the hydroxylamine condenses with the ketone and ester functionalities to form the final isoxazolone ring. sphinxsai.com

Curtius Rearrangement in Isoxazole Chemistry

The Curtius rearrangement provides a versatile method for converting an isoxazole carboxylic acid into an isoxazole amine. wikipedia.orgnih.gov This reaction proceeds through an isocyanate intermediate. organic-chemistry.org

The first step is the conversion of the isoxazole carboxylic acid into an acyl azide (B81097). This can be achieved by reacting an acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgscispace.com The acyl azide then undergoes thermal or photochemical decomposition. Research indicates this is a concerted process where the loss of nitrogen gas (N₂) occurs simultaneously with the migration of the isoxazole ring (the R-group) from the carbonyl carbon to the nitrogen atom. wikipedia.org This rearrangement yields an isocyanate. The migration occurs with complete retention of the configuration of the migrating group. wikipedia.org The resulting isocyanate is then typically hydrolyzed by adding water. This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to afford the final primary amine. organic-chemistry.org

Role of Catalysts in Reaction Pathways

Catalysts play a critical role in many synthetic pathways for isoxazoles, enhancing reaction rates, improving yields, and controlling selectivity.

In Cycloaddition Reactions: While many 1,3-dipolar cycloadditions proceed thermally, metal catalysts are often employed to achieve higher regioselectivity and milder reaction conditions. Copper(I) and Ruthenium(II) catalysts are commonly used in [3+2] cycloaddition reactions. rsc.org Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), have also been shown to promote the synthesis of isoxazole derivatives. nih.gov Furthermore, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used in cascade reactions that lead to isoxazole formation. nih.gov

In Knoevenagel Condensations: This reaction is defined by the use of a basic catalyst. Weakly basic amines like piperidine (B6355638) or alkoxides such as sodium ethoxide are essential for the initial deprotonation of the active methylene compound, which is the rate-determining step that initiates the condensation cascade. sphinxsai.comwikipedia.org

In Amidation Reactions: Catalysts are crucial for activating the carboxylic acid. In carbodiimide-mediated coupling (e.g., with EDC), a nucleophilic catalyst like DMAP is often added. DMAP reacts with the activated acid intermediate to form a highly reactive acylpyridinium species, which is then more susceptible to nucleophilic attack by the amine, thereby accelerating the formation of the amide bond. nih.gov

Antimony Trichloride Catalysis

While various Lewis acids are utilized in organic synthesis, the specific application of antimony trichloride as a catalyst for the synthesis of isoxazole derivatives is not prominently featured in the available literature. Research into related catalytic systems shows that antimony trichloride, often in combination with stannous chloride dihydrate, has been effectively used as a reusable heterogeneous catalyst for the one-pot synthesis of other nitrogen-containing heterocycles, such as polysubstituted imidazoles. ias.ac.in This process involves the multicomponent reaction of aldehydes, benzil, amines, and ammonium acetate under solvent-free conditions, demonstrating the catalyst's utility in forming heterocyclic structures, albeit not the isoxazole ring system specifically. ias.ac.in

Guanidine Hydrochloride Catalysis

Guanidine hydrochloride serves as an economical and efficient organocatalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. figshare.comresearchgate.net This method employs a one-pot, three-component reaction of various aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under aqueous conditions at room temperature. figshare.comresearchgate.net

The key advantages of this protocol include its energy efficiency, excellent yields, wide substrate tolerance, and a simple work-up procedure. researchgate.net The catalyst has also demonstrated good recyclability, maintaining high product yield for up to five cycles without a significant loss of catalytic activity. researchgate.net The use of water as a solvent and ambient reaction temperature aligns this methodology with the principles of green chemistry. figshare.com

Table 2: Guanidine Hydrochloride Catalyzed Synthesis of Isoxazol-5(4H)-ones

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4.0 | 95 |

| 2 | 4-Hydroxybenzaldehyde | 4.5 | 92 |

| 3 | 4-Methylbenzaldehyde | 4.0 | 94 |

| 4 | 4-Nitrobenzaldehyde | 3.5 | 98 |

| 5 | 2-Chlorobenzaldehyde | 4.5 | 90 |

Reaction Conditions: Aldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Hydroxylamine Hydrochloride (1 mmol), Guanidine Hydrochloride (10 mol%), Water, Room Temperature.

Lipase as a Biocatalyst

Lipases are versatile biocatalysts widely employed in the preparation of pharmaceuticals and their intermediates, valued for their high degree of selectivity under mild reaction conditions. Their applications often involve the resolution of racemates to produce enantiomerically pure compounds. While lipases are used in a broad range of organic reactions, their specific use as a catalyst for the primary synthesis of the isoxazole ring system from common precursors is not extensively documented in the cited research.

Organocatalysis (e.g., DABCO, Potassium Phthalimide (B116566), Glutamic Acid)

Organocatalysis offers a metal-free approach to the synthesis of isoxazole derivatives, utilizing small organic molecules to accelerate reactions.

DABCO (1,4-Diazabicyclo[2.2.2]octane): DABCO has been used as an effective organocatalyst in a one-pot cascade reaction for the formation of isoxazole derivatives. nih.gov This reaction involves the condensation of ethyl nitroacetate (B1208598) and various aromatic aldehydes in water under ultrasonication at 80 °C, using 20 mol% of DABCO as the catalyst. nih.gov

Potassium Phthalimide (PPI): Potassium phthalimide is an efficient and inexpensive basic organocatalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The reaction proceeds cleanly in water at room temperature, bringing together β-oxoesters, hydroxylamine hydrochloride, and various aromatic aldehydes. researchgate.net This method is noted for its high yields, short reaction times, and simple filtration-based work-up. researchgate.net Optimal conditions are achieved with 10 mol% of PPI in water. researchgate.net

Table 3: Potassium Phthalimide Catalyzed Synthesis of Isoxazol-5(4H)-ones

| Entry | Aldehyde | β-Keto Ester | Time (min) | Yield (%) |

| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | 70 | 95 |

| 2 | 4-(Dimethylamino)benzaldehyde | Ethyl acetoacetate | 60 | 96 |

| 3 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | 85 | 92 |

| 4 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | 80 | 94 |

| 5 | Benzaldehyde | Ethyl benzoylacetate | 90 | 90 |

Reaction Conditions: Aldehyde (1 mmol), β-Keto Ester (1 mmol), Hydroxylamine Hydrochloride (1 mmol), PPI (10 mol%), Water (4 mL), Room Temperature.

Glutamic Acid: Glutamic acid has been successfully employed as a biodegradable and environmentally friendly organocatalyst for the synthesis of 3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one derivatives. researchgate.net The multi-component reaction of hydroxylamine hydrochloride, ethyl acetoacetate, and an aromatic or heteroaromatic aldehyde is carried out in ethanol with stirring at 60 °C. researchgate.net

Derivatives and Structural Modifications

Synthesis and Characterization of Isoxazole (B147169) Derivatives

The isoxazole nucleus serves as a versatile platform for the attachment of various functional groups, leading to distinct classes of derivatives. The synthesis and subsequent characterization of these compounds are crucial steps in exploring their chemical potential.

Isoxazole-4-carboxamides are a significant class of derivatives known for their diverse biological activities. ontosight.ai Their synthesis typically involves the coupling of an isoxazole-4-carboxylic acid with a variety of amine-containing molecules.

A common synthetic route begins with the preparation of a 3-substituted isoxazole-4-carboxylic acid. nih.gov This intermediate is then converted to a more reactive acid chloride by refluxing with thionyl chloride. nih.gov The resulting acid halide is subsequently condensed with an appropriate aromatic or aliphatic amine to yield the final carboxamide derivative. nih.gov An alternative approach utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the amide bond formation between the isoxazole carboxylic acid and an aniline (B41778) derivative. nih.gov

The structural confirmation of these synthesized compounds relies on a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. nih.govnih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition. nih.gov

Table 1: Synthesis of Isoxazole-Carboxamide Derivatives

| Precursor | Reagents | Product Class | Ref. |

|---|---|---|---|

| 3-substituted-isoxazole-4-carboxylic acid | 1. Thionyl chloride; 2. Aromatic amine | 3-substituted-isoxazole-4-carboxamides | nih.gov |

Sulfamethoxazole (B1682508), an antibiotic characterized by its 5-methylisoxazole (B1293550) ring, is a prominent starting point for creating new derivatives. rsc.org Modifications of this structure have been explored to generate compounds with novel properties. nih.gov

One synthetic strategy involves reacting sulfamethoxazole with other molecules to append new functionalities. For instance, new derivatives have been synthesized by reacting an aromatic aldehyde with a sulfamethoxazole precursor in ethanol (B145695), using piperidine (B6355638) as a catalyst. jddtonline.info Another sophisticated approach involves the de novo synthesis of sulfamethoxazole derivatives, which allows for greater structural variation. rsc.org This can start from basic building blocks like a sulfonyl chloride and a primary amine to construct the desired molecule step-by-step. rsc.org

Furthermore, the sulfamethoxazole nucleus can be functionalized to create hybrid molecules. A notable example is the synthesis of 1,2,3-triazole derivatives from sulfamethoxazole. ekb.eg This process involves converting the sulfamethoxazole into an azide (B81097) intermediate, 4-azido-N-(5-methylisoxazol-3-yl)benzenesulfonamide, which then undergoes a "click reaction" with various terminal alkynes to produce the final hybrid compounds in good yields. ekb.eg

Characterization of these derivatives is thoroughly performed using IR and NMR (¹H and ¹³C) spectroscopy to confirm their structures. nih.govjddtonline.infoekb.eg Additional data such as melting points and Rf values from thin-layer chromatography (TLC) are also used for identification and purity assessment. jddtonline.info

Isoxazole-4-carbohydrazides represent another class of derivatives created by modifying the carboxyl group at the 4-position of the isoxazole ring. These compounds are important intermediates for the synthesis of other heterocyclic systems.

The synthesis of these derivatives is generally achieved through the reaction of an isoxazole-4-carboxylic acid ester with hydrazine (B178648) hydrate. kuey.net This process, known as hydrazinolysis, converts the ester functionality into a carbohydrazide (B1668358) group. kuey.net The core isoxazole ring itself is often prepared via a 1,3-dipolar cycloaddition reaction. kuey.net More complex structures, such as indole-isoxazole carbohydrazides, have been synthesized starting from precursors like 3-acetyl indole (B1671886) to generate the novel carbohydrazide compound. nsmsi.ir

The identity of the resulting carbohydrazide derivatives is confirmed using standard analytical methods, including FT-IR, ¹H NMR, and mass spectrometry, to ensure the desired chemical transformation has occurred. nsmsi.ir

Isoxazolone, or isoxazol-5(4H)-one, derivatives are a structurally distinct class of compounds. Their synthesis often involves multi-component reactions, which offer an efficient way to build molecular complexity in a single step.

A widely used method is the one-pot, three-component condensation of a β-keto ester, hydroxylamine (B1172632) hydrochloride, and various aldehyde derivatives. mdpi.comnih.gov This reaction can be catalyzed by various substances, including amine-functionalized cellulose, which acts as a green and efficient catalyst. mdpi.com The proposed mechanism for this reaction involves the initial formation of a 3-substituted-isoxazole-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final 3,4-disubstituted isoxazol-5(4H)-one product. mdpi.com The use of water as a solvent and the ease of product purification by simple filtration make this a particularly environmentally friendly approach. mdpi.com

The creation of hybrid molecules that combine the isoxazole ring with other heterocyclic systems, such as triazole, is a modern approach to generating chemical diversity. These hybrid scaffolds integrate the structural features of both rings, potentially leading to novel properties.

The synthesis of isoxazole-triazole hybrids is often accomplished using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ekb.eg In a typical sequence, an isoxazole-containing molecule is first functionalized with either an azide or an alkyne group. This functionalized isoxazole is then reacted with a complementary triazole precursor (containing an alkyne or azide, respectively) to form the hybrid molecule. For example, 4-azido-N-(5-methylisoxazol-3-yl)benzenesulfonamide can be reacted with various alkynes to yield isoxazole-sulfonamide-triazole hybrids. ekb.eg

In other work, novel isoxazole–triazole conjugates have been synthesized through a multi-step pathway starting from 3-formylchromone. mdpi.comnih.gov These complex syntheses result in hybrid systems where the isoxazole and triazole motifs are connected by a linker. mdpi.comnih.gov The structures of these target conjugates and their intermediates are rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comnih.gov

Table 2: Synthesis of Isoxazole-Triazole Hybrid Scaffolds

| Isoxazole Precursor | Second Heterocycle Precursor | Key Reaction | Product Class | Ref. |

|---|---|---|---|---|

| 4-azido-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Terminal alkynes | Click Chemistry (Azide-Alkyne Cycloaddition) | Sulfamethoxazole-Triazole Hybrids | ekb.eg |

Strategies for Structural Diversification

The development of a diverse library of isoxazole derivatives relies on a range of versatile synthetic strategies. These methods allow chemists to systematically alter the structure of the isoxazole core and its substituents, thereby exploring a wide chemical space.

Key strategies for achieving structural diversification include:

Multi-Component Reactions (MCRs): As seen in the synthesis of isoxazolones, MCRs provide a highly efficient pathway to complex molecules from simple starting materials in a single pot. mdpi.com Varying the aldehyde, β-keto ester, and other components allows for the rapid generation of a large number of structurally diverse derivatives.

Cycloaddition Reactions: The 1,3-dipolar cycloaddition is fundamental to forming the isoxazole ring itself. kuey.netresearchgate.net By choosing different alkynes and nitrile oxides, a wide variety of substitutions on the core ring can be introduced from the outset.

Functional Group Interconversion: A primary strategy involves the chemical modification of functional groups attached to the isoxazole ring. Converting a carboxylic acid to an acid chloride, and then to a wide array of amides by reacting it with different amines, is a classic example of this approach. nih.govnih.gov Similarly, converting esters to carbohydrazides via hydrazinolysis opens up further synthetic possibilities. kuey.net

Click Chemistry: The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for linking isoxazole scaffolds to other molecular fragments, including other heterocycles like triazoles, to create complex hybrid structures. ekb.egmdpi.com

Derivatization of Known Scaffolds: Using well-established molecules like sulfamethoxazole as a starting platform for further chemical modification provides a direct route to new analogues with potentially altered properties. nih.govjddtonline.info

These synthetic strategies, from the foundational construction of the heterocyclic core to its elaborate functionalization and integration into larger molecular systems, provide a robust toolbox for the structural diversification of isoxazole-based compounds.

Modification at Isoxazole Ring Positions (e.g., position 4 and 5)

The isoxazole ring, particularly at the C4 and C5 positions, is a primary target for structural derivatization to explore and optimize biological activity. The amine group at position 4 and the methyl group at position 5 of the parent compound, 5-Methylisoxazol-4-amine (B1601187), represent key pharmacophoric features that can be altered.

Research has demonstrated that the 4-amino group can be transformed or replaced to create a wide array of derivatives. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional derivative where the modification at the 4-position introduces a carboxylic acid group. This derivative can be prepared via a multi-step synthesis starting from ethyl cyanoacetate (B8463686) and triethyl orthoacetate. nih.gov The resulting ethyl 5-amino-3-methyl-isoxazole-4-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. nih.govgoogle.com This carboxylic acid at position 4 allows for the formation of amides, esters, and other functionalities, significantly expanding the chemical space for drug discovery.

Further modifications at position 4 include the synthesis of various arylidenemethyleneisoxazol-5(4H)-ones, which involves a three-component reaction between β-keto esters, hydroxylamine hydrochloride, and various aldehydes. mdpi.com While structurally distinct from 5-methylisoxazol-4-amine, these syntheses highlight the reactivity of the C4 position in the broader isoxazole class.

Modifications at the C5 position are also crucial. In the development of allosteric RORγt inverse agonists, a focused library of derivatives was created to assess the structure-activity relationship (SAR) around the C5 position of a trisubstituted isoxazole core. dundee.ac.uk For instance, attaching different N-heterocycles, such as pyrrole (B145914), to the C5 position was found to significantly influence potency. A hydrogen bond-donating heterocycle at this position can form additional polar interactions with target residues, thereby enhancing activity. dundee.ac.uk

The table below summarizes examples of modifications at these positions.

| Position | Original Group | Modified Group/Substituent | Resulting Compound Class | Reference |

| 4 | Amine (-NH₂) | Carboxylic Acid (-COOH) | Isoxazole-4-carboxylic acids | nih.gov |

| 4 | Amine (-NH₂) | Carbonyl Chloride (-COCl) | Isoxazole-4-carbonyl chlorides | google.com |

| 4 | Amine (-NH₂) | Arylidene (-CH=Ar) | Arylidenemethyleneisoxazol-5(4H)-ones | mdpi.com |

| 5 | Methyl (-CH₃) | Pyrrole-linked moieties | Trisubstituted isoxazole inverse agonists | dundee.ac.uk |

Incorporation of Other Heterocyclic Moieties

Fusing or linking the 5-methylisoxazole ring with other heterocyclic systems is a common strategy to create novel chemical entities with diverse pharmacological profiles. The inherent reactivity of functional groups on the isoxazole ring, such as the 4-amino group, facilitates these synthetic elaborations.

5-Amino-3-methylisoxazole (B44965) is a key precursor for synthesizing fused heterocyclic systems. Through multi-component reactions, it can be condensed with aldehydes and 1,3-diketones to form isoxazolo[5,4-b]pyridines. frontiersin.orgresearchgate.net The reaction conditions, such as thermal heating, microwave irradiation, or ultrasonication, can influence the reaction's direction and yield, allowing for selective synthesis. researchgate.net For example, reactions of 5-amino-3-methylisoxazole with aromatic aldehydes and barbituric acids can yield complex spiroheterocyclic systems. frontiersin.org

Another approach involves creating amide linkages between the isoxazole core and other heterocycles. 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized by reacting 5-methylisoxazole-3-carbonyl chloride with various amines, which can include heterocyclic amines. researchgate.net Similarly, sulfonamide derivatives have been prepared where a 5-methyl-isoxazol-3-yl group is linked via a sulfonamide bridge to other moieties, which in some cases include other heterocycles like thiadiazoles. nih.gov These hybrid molecules combine the structural features of both heterocyclic systems, potentially leading to synergistic or novel biological activities. The pyrrole ring, another five-membered heterocycle, is notably present in some of the most significant pharmaceutical compounds. nih.gov

Impact of Substituents on Chemical Reactivity and Biological Activity

The nature and position of substituents on the 5-methylisoxazole framework profoundly influence its chemical properties and biological effects. Understanding these relationships is fundamental to rational drug design.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity, providing critical insights for optimizing lead compounds.

For a series of trisubstituted isoxazoles developed as allosteric RORγt inverse agonists, SAR studies revealed key determinants for potency and selectivity. dundee.ac.uk Modifications around the C4 and C5 positions of the isoxazole ring were explored. The study found that a C4 benzoic acid moiety was optimal for activity. dundee.ac.uk At the C5 position, the presence of a hydrogen bond-donating N-heterocycle, like pyrrole, significantly increased potency by forming an additional polar interaction with the target protein. dundee.ac.uk Shifting the nitrogen position within the attached pyrrole ring (from 3- to 2-position) led to a 4.5-fold decrease in potency, highlighting the spatial sensitivity of this interaction. dundee.ac.uk

In the context of antitubercular agents, SAR studies were conducted on a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids. nih.gov These studies showed that the nature and position of substituents on the chalcone (B49325) moiety had a significant impact on activity against Mycobacterium tuberculosis. Compounds with electron-donating groups or moderately electron-withdrawing groups on the phenyl ring of the chalcone part generally exhibited potent activity. nih.gov The most potent compounds in this series demonstrated a high selectivity index, indicating low cytotoxicity relative to their antibacterial effect. nih.gov

Another study on 5-methylisoxazole-3-carboxamide derivatives identified compounds with significant antitubercular activity. researchgate.net The SAR indicated that the type of amine coupled to the isoxazole-3-carboxamide (B1603040) core was critical. Specifically, derivatives incorporating certain substituted anilines showed the highest potency, suggesting that the electronic and steric properties of the substituent on the terminal phenyl ring play a key role in the interaction with the biological target. researchgate.net

The table below provides a summary of SAR findings for different isoxazole series.

| Compound Series | Target/Activity | Key SAR Findings | Reference |

| Trisubstituted Isoxazoles | RORγt Inverse Agonists | - A C4 benzoic acid moiety is optimal. - A hydrogen bond donating N-heterocycle at C5 (e.g., pyrrole) enhances potency. - The specific position of atoms within the C5 heterocycle is critical for interaction. | dundee.ac.uk |

| Isoxazole-Chalcone Hybrids | Antitubercular | - Electron-donating or moderately electron-withdrawing groups on the chalcone's phenyl ring enhance activity. - Potent compounds showed high selectivity indices (low cytotoxicity). | nih.gov |

| 5-Methylisoxazole-3-carboxamides | Antitubercular | - The nature of the amine substituent is critical for activity. - Specific substituted anilines resulted in the most potent derivatives. | researchgate.net |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 5-Methylisoxazol-4-amine (B1601187) hydrochloride. Each technique provides unique information, and together they allow for an unambiguous structural confirmation.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Methylisoxazol-4-amine hydrochloride, specific signals are expected in both ¹H and ¹³C NMR spectra, corresponding to the distinct chemical environments of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl protons, the amine protons, and the isoxazole (B147169) ring proton. Due to the hydrochloride form, the amine group exists as an ammonium (B1175870) salt (-NH₃⁺), and its protons are expected to be somewhat broad and downfield. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the protonated amine.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display four signals, one for the methyl carbon and three for the carbons of the isoxazole ring. The chemical shifts of the ring carbons are characteristic of the isoxazole heterocycle, with the carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) appearing at lower field.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 2.4 - 2.6 | Singlet (s) | Methyl protons (-CH₃) |

| ¹H | ~ 8.5 - 9.0 | Singlet (s) | Isoxazole ring proton (C3-H) |

| ¹H | ~ 9.5 - 11.0 | Broad Singlet (br s) | Ammonium protons (-NH₃⁺) |

| ¹³C | ~ 10 - 15 | Quartet (q) | Methyl carbon (-CH₃) |

| ¹³C | ~ 110 - 120 | Doublet (d) | C4 (bearing the amine group) |

| ¹³C | ~ 150 - 155 | Singlet (s) | C5 (bearing the methyl group) |

Note: Predicted values are based on the analysis of similar isoxazole structures and general NMR principles. Actual experimental values may vary.

For comparison, ¹H NMR spectra of related isoxazolyl enamines show N-H protons as broad singlets in the range of 10.1-11.3 ppm and C(4)-H protons of the isoxazole ring between 4.9-6.7 ppm. The ¹³C NMR signals for the C-4 carbon in these derivatives appear in the 95.0-98.0 ppm range.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for the ammonium salt, the isoxazole ring, and the methyl group.

The presence of the ammonium (-NH₃⁺) group, resulting from the hydrochloride salt, is typically identified by a strong, broad absorption band in the 2250 to 3000 cm⁻¹ region due to N-H stretching vibrations. msu.edu Additionally, N-H bending (deformation) vibrations for ammonium salts appear in the 1500 to 1600 cm⁻¹ range. msu.educdnsciencepub.com The isoxazole ring itself has several characteristic stretching vibrations, including C=N, C=C, and C-O-N modes. High-resolution IR studies on the parent isoxazole molecule have identified fundamental bands for the ring structure, such as those at 1370.9 cm⁻¹ and 764.9 cm⁻¹. researchgate.netlu.se

Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Isoxazole Ring |

| 3000 - 2250 | N-H stretch (broad) | Ammonium (-NH₃⁺) |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |

| ~1620 | C=N stretch | Isoxazole Ring |

| 1600 - 1500 | N-H bend | Ammonium (-NH₃⁺) |

| ~1450 | C=C stretch | Isoxazole Ring |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion ([M]⁺) would correspond to the free amine (5-Methylisoxazol-4-amine). The fragmentation of amines is often characterized by cleavage of the bond beta to the nitrogen atom. whitman.eduyoutube.comlibretexts.org The fragmentation of the isoxazole ring is also a key pathway, which can involve the loss of species like CO, HCN, or methyl radicals, a pattern observed in various oxazole and isoxazole derivatives. clockss.org

Predicted Mass Spectrometry Data for 5-Methylisoxazol-4-amine

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 98 | [C₄H₆N₂O]⁺ | Molecular ion (M⁺) of the free amine |

| 83 | [M - CH₃]⁺ | Loss of the methyl group |

| 70 | [M - CO]⁺ | Loss of carbon monoxide from the ring |

| 56 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption is characteristic of the chromophores present in the molecule. The isoxazole ring, being a heteroaromatic system, is the primary chromophore in this compound. Studies on various isoxazole derivatives show absorption maxima (λmax) in the UV region, often influenced by substituents and the solvent. researchgate.netmdpi.comacs.org For instance, certain isoxazole derivatives exhibit a λmax around 363-386 nm in methanol. acs.org The presence of the amino group is expected to influence the position and intensity of the absorption band.

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been published, analysis of other amine hydrochloride salts reveals common structural motifs. gla.ac.uknih.gov These structures are characterized by extensive hydrogen bonding networks involving the ammonium group (N-H⁺) as a donor and the chloride anion (Cl⁻) as an acceptor. gla.ac.ukgla.ac.ukresearchgate.net The crystal packing would likely feature these N-H⁺···Cl⁻ interactions, which play a crucial role in stabilizing the crystal lattice. rsc.org

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. irjweb.comresearchgate.net These theoretical calculations can predict a wide range of properties that complement experimental data.

Molecular Geometry and Stability: DFT calculations can be used to determine the most stable three-dimensional structure (optimized geometry) of the molecule, providing precise predictions of bond lengths and angles. researchgate.net

Spectroscopic Prediction: A key application of computational chemistry is the prediction of spectroscopic data. DFT methods can calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These calculated spectra are invaluable for interpreting experimental results and assigning spectral bands. For instance, calculated IR frequencies are often scaled to achieve better agreement with experimental values. researchgate.net

Electronic Properties: Molecular modeling allows for the analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Structure-Activity Relationships: In the context of medicinal chemistry, computational studies on isoxazole derivatives are often employed to understand structure-activity relationships (SAR). nih.govnih.govnih.gov By modeling the interactions of different isoxazole analogues with biological targets, researchers can design new compounds with enhanced therapeutic potential. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and properties of molecules. irjweb.comresearchgate.net It is employed to predict various molecular characteristics, providing insights that are complementary to experimental data. DFT calculations for derivatives of 5-methylisoxazole (B1293550) have been utilized to understand their structural and electronic properties. ijcce.ac.ir

The initial step in DFT analysis involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the lowest energy state on the potential energy surface. nih.govnih.gov This process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum energy structure is achieved. For compounds related to this compound, DFT methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are used to perform these optimizations. nih.govresearchgate.net The resulting structural parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, in similar isoxazole structures, the C-C bond distances within the isoxazole ring are found to be in agreement with experimental values. researchgate.net The optimized geometry provides a foundational model for subsequent calculations of other molecular properties. irjweb.com

Table 1: Key Structural Parameters Determined by Geometry Optimization

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength. For example, C=N bonds are shorter than C-N bonds. |

| Bond Angles | The angle formed between three connected atoms. | Determines the molecule's local shape and steric strain. |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net This calculation determines the frequencies of the fundamental modes of molecular vibration. The predicted vibrational wavenumbers from DFT calculations are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation enables the precise assignment of observed spectral bands to specific molecular motions, such as the stretching of C-H, N-H, and C=N bonds, as well as bending and torsional modes within the isoxazole ring and its substituents. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comnih.gov Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical stability and reactivity. nih.govirjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov A small energy gap indicates that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. nih.govmalayajournal.org DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions, revealing which parts of the molecule are involved in electron donation and acceptance. malayajournal.org

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. malayajournal.orgresearchgate.net Typically, red-colored regions indicate the most negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions represent the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green and yellow areas denote regions of intermediate or near-zero potential. nih.govresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into drug-receptor binding mechanisms. nih.govmalayajournal.org

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein or receptor. nih.gov This in silico method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action at a molecular level. pnrjournal.comekb.eg

In the context of this compound, molecular docking could be used to investigate its potential interactions with various biological targets. The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower binding energies generally indicating a more stable protein-ligand complex. semanticscholar.orgijcce.ac.ir The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a rationale for the compound's potential biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics plays a crucial role in QSAR by providing the tools to calculate, manage, and analyze the necessary chemical and biological data.

The QSAR process involves several key steps. First, a dataset of compounds with known biological activities is compiled. Second, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the observed activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.net

Pharmacological and Biological Research Applications

Medicinal Chemistry Applications

In the field of medicinal chemistry, 5-Methylisoxazol-4-amine (B1601187) hydrochloride and its closely related analogues are valued primarily as versatile intermediates for synthesizing more complex molecules with therapeutic potential.

The 5-methylisoxazole (B1293550) core is a privileged structure in drug discovery. Its presence in a molecule can influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. Researchers utilize this scaffold to design novel compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org Unnatural amino acids, for instance, are increasingly important in drug discovery, and derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid are explored as non-proteinogenic amino acids for creating peptidomimetics with enhanced stability against enzymatic degradation. nih.gov

A significant application of compounds structurally related to 5-Methylisoxazol-4-amine hydrochloride is in the synthesis of established APIs. The related compound, 5-methylisoxazole-4-carboxylic acid, is a critical intermediate in the production of the disease-modifying antirheumatic drug (DMARD) Leflunomide. nih.govnih.gov Leflunomide is used for treating rheumatoid and psoriatic arthritis. vandvpharma.com

The synthesis of Leflunomide involves the reaction of a 5-methylisoxazole-4-carboxylic acid derivative with 4-trifluoromethylaniline. google.comgoogle.com Upon administration, Leflunomide is metabolized, leading to the cleavage of the isoxazole (B147169) ring to form its active metabolite, Teriflunomide, which is approved for treating multiple sclerosis. nih.govvandvpharma.com The process involves converting the carboxylic acid to an acid chloride, which is then reacted with the aniline (B41778) to form the final amide product, Leflunomide. google.com This established synthetic pathway underscores the industrial and pharmaceutical importance of the 5-methylisoxazole-4-carboxamide (B3392548) scaffold. nih.gov

Biological Activity Investigations

Beyond its role as a synthetic intermediate, the 5-methylisoxazole scaffold is integral to molecules exhibiting a range of biological activities, particularly antimicrobial effects.

Derivatives incorporating the 5-methylisoxazole moiety have been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens.

Numerous studies have demonstrated the antibacterial potential of isoxazole derivatives against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : New 1,2,3-triazole derivatives synthesized from sulfamethoxazole (B1682508), which contains a 5-methylisoxazol-3-yl group, have shown in vitro antibacterial activity against S. aureus. ekb.eg One compound in this series was identified as the most potent against this bacterium, with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL. ekb.eg Other research into 5-methylbenzo[c]phenanthridinium derivatives also showed significant activity against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) strains. nih.gov

Escherichia coli : The same series of 1,2,3-triazole derivatives of sulfamethoxazole was also tested against E. coli. ekb.eg A different compound from the series proved to be the most effective against this Gram-negative bacterium, with an MIC value of 21 μg/mL. ekb.eg Other studies on different heterocyclic hybrids containing imidazole (B134444) moieties have also reported significant activity against E. coli. nih.gov

Klebsiella pneumoniae : In the search for agents against resistant K. pneumoniae, a series of novel aminoguanidine-indole derivatives were synthesized and evaluated. nih.gov The most active compound demonstrated potent and rapid bactericidal activity against a resistant K. pneumoniae strain, with an MIC of 4 µg/mL. nih.gov While not a direct derivative of 5-methylisoxazole, this highlights a successful strategy against this challenging pathogen. nih.gov

| Compound Class | Bacterial Strain | Key Finding | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives of Sulfamethoxazole | Staphylococcus aureus | Most potent derivative showed an MIC of 20 μg/mL. | ekb.eg |

| 1,2,3-Triazole derivatives of Sulfamethoxazole | Escherichia coli | Most potent derivative showed an MIC of 21 μg/mL. | ekb.eg |

| 5-Methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus (MSSA & MRSA) | Showed significant antimicrobial activity. | nih.gov |

| Aminoguanidine-indole derivatives | Klebsiella pneumoniae (resistant) | Most active compound had an MIC of 4 µg/mL. | nih.gov |

The isoxazole scaffold is also a component of molecules investigated for their antifungal properties. A study detailed the synthesis of an isoindole derivative containing two 5-methyl-isoxazole units, starting from 3-amino-5-methylisoxazole. mdpi.com This compound was evaluated for its antifungal activity and showed positive results against several fungal species. mdpi.com

| Fungal Strain | Activity Observed | Reference |

|---|---|---|

| Chrysoporium tropicum | Active | mdpi.com |

| Fusarium oxysporum | Active | mdpi.com |

| Geotrichum candidum | Active | mdpi.com |

| Trichophyton rubrum | Active | mdpi.com |

Anti-inflammatory Activity

Derivatives of the isoxazole ring system have been investigated for their anti-inflammatory properties. researchgate.netnih.gov This activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). For instance, the isoxazole derivative Valdecoxib, chemically known as 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective inhibitor of the COX-2 enzyme. nih.gov COX-2 is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. wikipedia.orgdrugs.com By selectively targeting COX-2, such compounds can reduce inflammation with a potentially different side-effect profile compared to non-selective NSAIDs that also inhibit the COX-1 isoform. wikipedia.orgdrugs.com The anti-inflammatory potential of novel synthetic derivatives is often evaluated in vivo using models like carrageenan-induced paw edema in rats. mdpi.com Furthermore, studies on other isoxazole derivatives have demonstrated their ability to inhibit 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway responsible for producing pro-inflammatory leukotrienes. nih.govnih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

| Compound/Class | Mechanism of Action | Key Findings |

|---|---|---|

| Valdecoxib | Selective COX-2 Inhibition | Potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation. nih.gov |

| Spirotriazolotriazine Derivatives | COX Inhibition | Exhibited outstanding in vitro anti-inflammatory activity, confirmed by COX inhibition assays. mdpi.com |

| Licofelone | Dual 5-LOX/COX Inhibition | Inhibits 5-lipoxygenase (5-LOX) as well as COX-1 and COX-2 enzymes. nih.gov |

| General Isoxazole Derivatives | 5-LOX Inhibition | Certain derivatives show a concentration-dependent inhibition of the 5-LOX enzyme. nih.gov |

Immunomodulatory Properties

Research has highlighted the significant immunomodulatory capabilities of isoxazole derivatives, particularly 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide. This non-cytotoxic compound has been shown to influence both cellular and humoral immune responses. nih.govnih.gov In vitro studies have demonstrated that it can stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens like concanavalin (B7782731) A (ConA) and phytohemagglutinin (PHA). nih.gov The compound also promotes the proliferation of murine peritoneal macrophages. nih.gov

Further investigations revealed its impact on cytokine production; at high concentrations, it increased the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine IL-1β without affecting TNF-α levels. nih.govnih.gov In vivo studies in mice showed that this hydrazide derivative can modulate the percentage and absolute number of T and B lymphocyte subsets in the thymus and peripheral lymphatic organs. nih.gov It also enhanced the humoral immune response in mice immunized with sheep red blood cells (SRBC), as evidenced by an increased number of antibody-producing cells. nih.gov These findings suggest that such compounds could be explored for their potential in conditions requiring immune modulation. nih.gov

Table 2: Immunomodulatory Effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide

| Assay Type | Target Cells/System | Observed Effect |

|---|---|---|

| In Vitro Proliferation | Murine Lymphocytes (Spleen, Mesenteric Lymph Nodes) | Stimulated proliferation, both alone and with mitogens (ConA, PHA). nih.gov |

| In Vitro Proliferation | Murine Peritoneal Macrophages | Stimulated proliferation. nih.gov |

| In Vitro Cytokine Production | LPS-stimulated Murine Peritoneal Macrophages | Increased production of IL-1β; did not affect TNF-α levels. nih.govnih.gov |

| In Vivo Lymphocyte Subsets | Mice (Thymus, Peripheral Lymphatic Organs) | Modulated the percentage and absolute number of T and B lymphocytes. nih.gov |

| In Vivo Humoral Response | SRBC-immunized Mice | Enhanced humoral response by increasing antibody-producing cells. nih.gov |

Antitumor/Cytotoxic Activity (e.g., against MCF-7 Human Cancer Cells)

The cytotoxic potential of compounds containing the isoxazole moiety has been evaluated against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. nih.gov The MCF-7 line is a common model for studying the efficacy of potential anticancer agents. researchgate.net For example, the antitumor agent Phortress, or 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated selective lethality against MCF-7 cells. nih.gov Its mechanism involves biotransformation to species that bind to DNA, causing damage and cell death in sensitive tumor cells. nih.gov In vitro studies using the MTT assay have been employed to determine the half-maximal inhibitory concentration (IC50) of novel synthetic compounds, a key measure of cytotoxicity. nih.gov For instance, a new monoorganotin Schiff base compound showed potent cytotoxicity against MCF-7 cells with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Other studies have investigated imidazotetrazine derivatives, with one compound showing a strong potential anticancer effect on MCF-7 cells with an IC50 of 0.85 mM/L. rrpharmacology.ru These studies underscore the utility of the MCF-7 cell line in screening for and characterizing the anticancer activity of novel chemical entities. nih.govnih.gov

Enzyme Inhibition Studies (e.g., COX-2 inhibitors, FLT3 inhibitors)

The isoxazole structure is a key component in several enzyme inhibitors. As discussed previously, isoxazole-containing compounds like Valdecoxib are recognized as selective COX-2 inhibitors, which are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the enzyme responsible for inflammation and pain. nih.govwikipedia.org

In the context of oncology, FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.gov Consequently, a range of FLT3 inhibitors have been developed and studied. nih.gov While early, first-generation inhibitors like sorafenib (B1663141) and midostaurin (B1676583) were multi-kinase inhibitors that also targeted FLT3, newer second-generation inhibitors such as quizartinib (B1680412) and gilteritinib (B612023) were designed for more potent and specific FLT3 inhibition. nih.govyoutube.comyoutube.com These agents have shown efficacy as monotherapies in relapsed or refractory FLT3-mutated AML and are being investigated in combination with standard chemotherapy. youtube.comyoutube.com The development of these inhibitors highlights the importance of targeting specific enzymes involved in disease pathogenesis.

Neuromodulatory Effects (e.g., AMPA Receptor Modulation)

The isoxazole ring is central to the field of neuroscience, most notably in the structure of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), the specific agonist for which the AMPA receptor is named. wikipedia.org AMPA receptors are glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are crucial for processes like learning and memory. nih.govmdpi.com

Derivatives of isoxazole-4-carboxamide have been identified as potent modulators of AMPA receptors. nih.gov These compounds can act as negative allosteric modulators, binding to a site distinct from the glutamate-binding site. nih.gov This interaction can alter the receptor's activity, for example, by prolonging deactivation or accelerating desensitization, which can reduce excessive excitatory signals implicated in conditions like inflammatory pain. nih.gov Research into such modulators is significant for developing non-opioid analgesics and treatments for neurological disorders where AMPA receptor dysregulation is a factor. nih.govnih.gov

Table 3: Neuromodulatory Activity of Isoxazole Derivatives

| Compound Class | Target Receptor | Mechanism of Action | Potential Application |

|---|---|---|---|

| Isoxazole-4-carboxamide derivatives | AMPA Receptor | Negative allosteric modulation, altering receptor deactivation and desensitization. nih.gov | Management of chronic inflammatory pain. nih.gov |

| Bis(isoxazole) derivatives | AMPA Receptor | Positive allosteric modulation, potentiating ion currents. mdpi.com | Development of neuroprotective drugs. mdpi.com |

Antioxidant Activity

Several studies have explored the antioxidant potential of isoxazole derivatives. Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms. The free radical scavenging activity of novel 5-amino-isoxazole-4-carbonitriles has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net In this assay, the ability of the compound to donate an electron and neutralize the DPPH radical is measured. Certain synthesized isoxazole derivatives have demonstrated significant, dose-dependent antioxidant effects, with some showing IC50 values comparable to standard reference drugs. nih.govresearchgate.net For example, one study found that among a series of 10 synthesized isoxazole compounds, several showed excellent free radical scavenging effects, with one exhibiting an IC50 value of 10.96 μM. nih.gov Such findings indicate that the isoxazole scaffold can be a promising base for the development of new antioxidant agents. mdpi.com

In Vitro and In Vivo Assay Methodologies

A wide array of standardized assays are employed to characterize the pharmacological and biological activities of 5-methylisoxazol-4-amine derivatives.

In Vitro Assays:

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines like MCF-7. mdpi.comnih.gov